molecular formula C22H24N4OS B11500160 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11500160
M. Wt: 392.5 g/mol
InChI Key: WDQSJKMNKJVWHD-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole moiety, a tetrahydrobenzothieno ring, and a pyrimidine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves multiple steps, including the formation of the indole and pyrimidine rings, followed by their coupling. The synthetic route typically starts with the preparation of the indole derivative through Fischer indole synthesis. The tetrahydrobenzothieno ring is then synthesized through a series of cyclization reactions. Finally, the indole and tetrahydrobenzothieno intermediates are coupled under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved.

Scientific Research Applications

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    5-Methoxy-2-methyl-1H-indole derivatives: These compounds share the indole moiety and may have similar biological activities.

    Tetrahydrobenzothieno derivatives: Compounds with this ring structure may exhibit similar chemical reactivity.

    Pyrimidine derivatives: These compounds are known for their diverse biological activities and can serve as a basis for comparison. The uniqueness of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H24N4OS/c1-13-15(17-11-14(27-2)7-8-18(17)26-13)9-10-23-21-20-16-5-3-4-6-19(16)28-22(20)25-12-24-21/h7-8,11-12,26H,3-6,9-10H2,1-2H3,(H,23,24,25)

InChI Key

WDQSJKMNKJVWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC3=C4C5=C(CCCC5)SC4=NC=N3

Origin of Product

United States

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